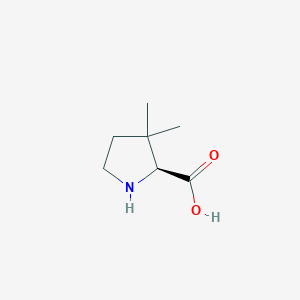
1,3,5-Triisocyanatobenzene
Descripción general
Descripción
1,3,5-Triisocyanatobenzene is a useful research compound. Its molecular formula is C9H3N3O3 and its molecular weight is 201.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 201.01744097 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Aerobic Oxidation and Phenol Derivatives
A key application of 1,3,5-triisocyanatobenzene is in the aerobic oxidation process. Aoki et al. (2005) conducted a study where this compound was effectively oxidized with oxygen in the presence of N-hydroxyphthalimide and azobisisobutyronitrile, resulting in phenol derivatives useful as pharmaceutical starting materials (Aoki, Hirai, Sakaguchi, & Ishii, 2005).
2. Electronic Structure in Ground and Excited States
Slipchenko and Krylov (2003) explored the ground and low-lying electronic states of 1,3,5-tridehydrobenzene triradical, closely related to this compound. They discovered that its ground state is a doublet with C2v symmetry, providing insights into the molecular interaction and structure (Slipchenko & Krylov, 2003).
3. Synthesis of Molecular Scaffolds
This compound derivatives have been used as scaffolds in molecular receptors. Wallace et al. (2005) demonstrated a practical synthetic procedure to prepare 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a versatile molecular scaffold, highlighting the compound's relevance in constructing complex molecular structures (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).
4. Crystal Structures and Complex Formation
The crystal chemistry of molecular complexes involving this compound derivatives has been a subject of study. Thallapally et al. (2000) investigated the crystal structures of complexes formed with 1,3,5-trinitrobenzene, elucidating how shape and size influence the overall packing of these complexes (Thallapally, Chakraborty, Carrell, Kotha, & Desiraju, 2000).
Propiedades
IUPAC Name |
1,3,5-triisocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3N3O3/c13-4-10-7-1-8(11-5-14)3-9(2-7)12-6-15/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDIQKXGPYOGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=O)N=C=O)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619430 | |
| Record name | 1,3,5-Triisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7373-27-5 | |
| Record name | 1,3,5-Triisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)









